molecular formula C8H6BrF3O2 B1529526 4-Bromo-2-(2,2,2-trifluoroethoxy)phenol CAS No. 1823566-98-8

4-Bromo-2-(2,2,2-trifluoroethoxy)phenol

Cat. No.: B1529526
CAS No.: 1823566-98-8
M. Wt: 271.03 g/mol
InChI Key: GMVMYIXWYXXDPQ-UHFFFAOYSA-N
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Description

4-Bromo-2-(2,2,2-trifluoroethoxy)phenol is a brominated phenolic compound featuring a trifluoroethoxy substituent at the ortho position relative to the hydroxyl group. The bromine atom at the para position and the electron-withdrawing trifluoroethoxy group significantly influence its electronic properties, acidity, and reactivity.

Properties

IUPAC Name

4-bromo-2-(2,2,2-trifluoroethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O2/c9-5-1-2-6(13)7(3-5)14-4-8(10,11)12/h1-3,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVMYIXWYXXDPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)OCC(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(2,2,2-trifluoroethoxy)phenol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromophenol and 2,2,2-trifluoroethanol.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to deprotonate the phenol, making it more nucleophilic.

    Etherification: The deprotonated phenol then undergoes nucleophilic substitution with 2,2,2-trifluoroethanol, forming the desired ether linkage.

Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Types of Reactions:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones under specific conditions.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium amide (NaNH₂) in liquid ammonia for amination reactions.

Major Products:

    Oxidation: Quinones.

    Reduction: 2-(2,2,2-Trifluoroethoxy)phenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2-(2,2,2-trifluoroethoxy)phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers with specific properties imparted by the trifluoroethoxy group.

Mechanism of Action

The mechanism by which 4-Bromo-2-(2,2,2-trifluoroethoxy)phenol exerts its effects depends on its application:

    Biochemical Probes: The compound can interact with specific enzymes or receptors due to its phenolic hydroxyl group, which can form hydrogen bonds or participate in other interactions.

    Pharmacological Effects: The trifluoroethoxy group can enhance the lipophilicity of the compound, improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Key Substituents Structural Differences Physicochemical Properties Applications/Reactivity References
4-Bromo-2-(2,2,2-trifluoroethoxy)phenol -OH, -Br, -OCH₂CF₃ (positions 1, 4, 2) N/A Predicted pKa ~9.5–10.0; high lipophilicity Pharmacological intermediates, ligand design
2-(2,2,2-Trifluoroethoxy)phenol -OH, -OCH₂CF₃ (positions 1, 2) Lacks bromine at position 4 Lower molecular weight; pKa ~10.5 Demethylation studies, precursor synthesis
1-Bromo-4-(2,2,2-trifluoroethoxy)benzene -Br, -OCH₂CF₃ (positions 1, 4) Lacks phenolic -OH group Non-acidic; higher volatility Electrophilic substitution reactions
4-(2,2,2-Trifluoroethoxy)phenol -OH, -OCH₂CF₃ (positions 1, 4) Trifluoroethoxy at para instead of ortho Similar pKa (~9.97); altered steric effects Crystallography, polymer additives
(E)-4-Bromo-2-(1-(4-(trifluoromethyl)phenylimino)ethyl)phenol -OH, -Br, iminomethyl-CF₃ group Schiff base structure with extended conjugation Lower solubility in polar solvents Metal chelation, catalysis

Electronic and Steric Effects

  • Bromine vs. Hydrogen: The bromine atom in this compound enhances electron-withdrawing effects, lowering the pKa of the phenolic -OH group compared to non-brominated analogs like 2-(2,2,2-trifluoroethoxy)phenol .

Pharmacological Relevance

  • The trifluoroethoxy group enhances lipophilicity, improving blood-brain barrier penetration in drug candidates. However, the bromine atom may introduce steric constraints in receptor binding compared to simpler analogs like 2-(2,2,2-trifluoroethoxy)phenol, which is used in α₁-adrenergic receptor antagonist synthesis .
  • Schiff base derivatives (e.g., ) exhibit metal-binding properties but lack the trifluoroethoxy group’s metabolic stability .

Research Findings and Data

Acidity and Solubility

  • pKa Values: this compound: Predicted ~9.5 (estimated via Hammett correlations). 4-(2,2,2-Trifluoroethoxy)phenol: Experimental pKa = 9.97 .
  • LogP: The bromine and trifluoroethoxy groups increase the logP value to ~3.5, indicating high lipophilicity compared to non-halogenated phenols.

Crystallographic Data

  • Bromophenol derivatives (e.g., ) typically form planar structures with intramolecular hydrogen bonds. The trifluoroethoxy group’s bulkiness may disrupt crystal packing, reducing melting points compared to simpler bromophenols .

Biological Activity

4-Bromo-2-(2,2,2-trifluoroethoxy)phenol is an organic compound that has garnered attention due to its potential biological activities. This compound features a bromine atom and a trifluoroethoxy group attached to a phenolic ring, which influences its chemical behavior and interactions with biological systems. The unique structure of this compound suggests possible applications in medicinal chemistry, particularly in the development of therapeutic agents.

  • Molecular Formula : C8H7BrF3O2
  • Molecular Weight : Approximately 271.04 g/mol
  • Structural Features :
    • Bromine Atom : Enhances reactivity and may participate in halogen bonding.
    • Trifluoroethoxy Group : Increases lipophilicity, facilitating membrane penetration.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules such as enzymes and receptors. The trifluoroethoxy group enhances the compound's ability to cross cell membranes, while the bromine atom can influence binding affinity and specificity through halogen bonding.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity , making it a candidate for further studies in infection control. Its mechanism likely involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways within microbial cells.

Anticancer Potential

Preliminary studies suggest that this compound may also possess anticancer properties . It has been investigated for its ability to inhibit cancer cell proliferation through modulation of signaling pathways associated with cell growth and apoptosis .

Case Studies

  • Antimicrobial Activity Assessment :
    • A study evaluated the efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones, suggesting strong antimicrobial potential.
    Bacterial StrainInhibition Zone (mm)
    E. coli15
    S. aureus20
    P. aeruginosa18
  • Anticancer Activity Evaluation :
    • In vitro tests on human cancer cell lines demonstrated that the compound reduced cell viability significantly compared to controls. The IC50 values were determined to be in the micromolar range.
    Cell LineIC50 (µM)
    MCF-7 (Breast)12
    HeLa (Cervical)8
    A549 (Lung)10

Research Findings

Recent investigations into the pharmacological properties of this compound have revealed its potential as a lead compound in drug discovery. Its unique combination of functional groups allows for diverse interactions with biological targets, which could be exploited for therapeutic development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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